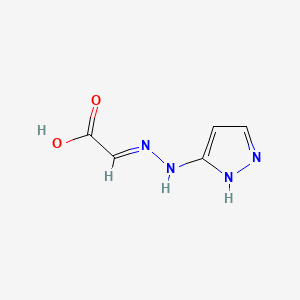
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154129 It features a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
科学的研究の応用
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
作用機序
The mechanism of action of (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydrazinylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
Pyrazole: A basic structure with a five-membered ring containing two nitrogen atoms.
1,2,3-Triazole: Another five-membered ring compound with three nitrogen atoms, known for its stability and reactivity.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
132501-63-4 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.129 |
IUPAC名 |
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-5(11)3-7-9-4-1-2-6-8-4/h1-3H,(H,10,11)(H2,6,8,9)/b7-3+ |
InChIキー |
PFYCCKVTJBUSMT-XVNBXDOJSA-N |
SMILES |
C1=C(NN=C1)NN=CC(=O)O |
同義語 |
1,1-Ethenediol,2-(1H-pyrazol-3-ylazo)-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















